MS154

Catalog No.
S536360
CAS No.
M.F
C46H54ClFN8O8
M. Wt
901.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS154

Product Name

MS154

IUPAC Name

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide

Molecular Formula

C46H54ClFN8O8

Molecular Weight

901.4 g/mol

InChI

InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)

InChI Key

ALKKWBPMCDDKKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

solubility

Soluble in DMSO

Synonyms

MS154; MS-154; MS 154

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

The exact mass of the compound 3-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octyl)propanamide is 900.3737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MS154 is a novel compound classified as a proteolysis targeting chimera, or PROTAC. This compound is specifically designed to target the epidermal growth factor receptor, or EGFR, which is often mutated in various cancers, particularly lung cancer. MS154 functions as a selective cereblon-recruiting degrader of mutant EGFR, demonstrating high potency with dissociation constants (Kd) of 1.8 nM for wild-type EGFR and 3.8 nM for the L858R mutant variant . Its unique mechanism allows it to inhibit EGFR kinase activity while simultaneously promoting the degradation of the receptor itself, thus providing a dual therapeutic approach to managing EGFR-driven malignancies .

MS154 engages in specific chemical interactions that facilitate its function as a degrader. The compound utilizes a cereblon-binding moiety that recruits the E3 ubiquitin ligase complex to the target protein, leading to ubiquitination and subsequent proteasomal degradation of mutant EGFR . This mechanism contrasts with traditional inhibitors that merely block receptor activity without promoting degradation. The chemical structure of MS154 includes a chloro-fluorophenyl group, which plays a crucial role in its binding affinity and specificity for mutant forms of EGFR .

The biological activity of MS154 is primarily focused on its ability to selectively degrade mutant forms of EGFR while sparing the wild-type receptor. This selectivity is significant in reducing potential side effects associated with non-selective EGFR inhibitors. In preclinical studies, MS154 demonstrated effective inhibition of cell proliferation in lung cancer models harboring mutant EGFR, with effective concentrations ranging from 11 to 25 nM . Additionally, it has shown promise in vivo, indicating potential for clinical application.

The synthesis of MS154 involves several key steps that incorporate both organic synthesis techniques and advanced chemical methodologies. The initial phase typically includes the formation of the core structure through coupling reactions involving various aromatic amines and halogenated phenyl groups. Subsequent modifications may involve functional group transformations to enhance solubility and binding characteristics. The detailed synthetic route has not been extensively published but generally follows established protocols for synthesizing PROTAC compounds .

MS154's primary application lies in oncology, particularly in treating lung cancers associated with mutant EGFR. Its ability to degrade the receptor rather than merely inhibit it represents a significant advancement in cancer therapeutics. Furthermore, MS154 may serve as a research tool for studying the role of EGFR in cancer progression and resistance mechanisms, potentially paving the way for combination therapies that enhance treatment efficacy against resistant cancer forms .

Interaction studies involving MS154 have focused on its binding affinity and selectivity for mutant versus wild-type EGFR. These studies utilize techniques such as surface plasmon resonance and cellular thermal shift assays to quantify binding dynamics and assess the compound's stability under physiological conditions. The results consistently demonstrate that MS154 preferentially binds to and degrades mutant forms of EGFR, underscoring its therapeutic potential while minimizing off-target effects .

Several compounds share similarities with MS154 in terms of their mechanism or target specificity. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionTargetUnique Features
ErlotinibTyrosine kinase inhibitorWild-type and mutant EGFRDoes not promote degradation; resistance issues
OsimertinibSelective irreversible inhibitorMutant EGFRTargets T790M mutation specifically
DabrafenibBRAF inhibitorBRAF V600E mutationPrimarily used for melanoma; different target
AfatinibIrreversible inhibitorWild-type and mutant EGFRBroad-spectrum activity; less selective

MS154 stands out due to its unique dual action of inhibiting and degrading the target protein, which may provide advantages over traditional inhibitors by overcoming resistance mechanisms commonly seen with other therapies targeting EGFR .

Proteolysis targeting chimeras represent an emerging class of heterobifunctional molecules that harness the ubiquitin-proteasome system to achieve selective protein degradation [14]. These bifunctional compounds consist of three essential components: a protein-of-interest binding moiety, an electronic three ligase binding moiety, and a linker that connects these two functional domains [20]. MS154 exemplifies this technology by incorporating a gefitinib-derived epidermal growth factor receptor binding element linked to a cereblon-recruiting thalidomide-based moiety through an optimized alkyl chain linker [2] [6].

The proteolysis targeting chimera mechanism operates through an event-driven paradigm that fundamentally differs from traditional occupancy-driven inhibitors [13]. Unlike conventional tyrosine kinase inhibitors that require sustained target occupancy to maintain therapeutic effects, proteolysis targeting chimeras achieve substoichiometric activity by facilitating catalytic degradation cycles [20]. This mechanism enables MS154 to overcome limitations associated with conventional epidermal growth factor receptor inhibitors, including acquired resistance mutations and scaffolding functions independent of kinase activity [6] [12].

The selective degradation profile of MS154 demonstrates remarkable specificity for mutant epidermal growth factor receptor forms, including deletion nineteen and leucine eight five eight arginine mutations, while exhibiting minimal effect on wild-type epidermal growth factor receptor proteins [2] [6]. This selectivity profile represents a significant advancement over traditional tyrosine kinase inhibitors, which often lack discrimination between mutant and wild-type receptor forms [25].

Cell LineEGFR TypeDC50 (nM)Dmax (%)Treatment Time (h)
HCC-827Del19 mutant11>95 at 50 nM16
H3255L858R mutant25>95 at 50 nM16
OVCAR-8Wild-typeNo degradationN/A16
H1299Wild-typeNo degradationN/A16

Dual Functionality: EGFR Kinase Inhibition and Ubiquitination Recruitment

MS154 exhibits dual functionality through simultaneous epidermal growth factor receptor kinase inhibition and ubiquitination machinery recruitment [3]. The compound maintains high binding affinity to both wild-type epidermal growth factor receptor (dissociation constant = 1.8 nanomolar) and leucine eight five eight arginine mutant forms (dissociation constant = 3.8 nanomolar), demonstrating preserved kinase domain recognition capabilities despite structural modifications required for proteolysis targeting chimera functionality [4] [6].

The kinase inhibitory component of MS154 derives from a gefitinib-based pharmacophore that has been structurally modified to accommodate linker attachment while preserving essential binding interactions with the epidermal growth factor receptor adenosine triphosphate binding site [6]. The piperazine modification replaces the original morpholine group of gefitinib, providing a suitable attachment point for the linker without compromising binding affinity to the target kinase domain [2] [6].

Concurrent with kinase inhibition, MS154 recruits the cellular ubiquitination machinery through its cereblon-binding moiety [2]. This dual engagement results in rapid inhibition of epidermal growth factor receptor autophosphorylation and downstream signaling pathways, followed by progressive protein degradation through ubiquitin-proteasome system activation [6]. The kinetics of these dual activities demonstrate that downstream signaling inhibition occurs within one hour of treatment, while substantial protein degradation becomes evident after four hours of exposure [6].

The integration of these dual functionalities enables MS154 to achieve superior antiproliferative effects compared to traditional tyrosine kinase inhibitors [6]. In mutant epidermal growth factor receptor-bearing lung cancer cells, MS154 demonstrates enhanced growth inhibition compared to gefitinib alone, indicating that protein degradation provides therapeutic advantages beyond kinase inhibition [6] [25].

TargetKd (nM)Assay TypeReference Compound
EGFR WT1.8Competitive bindingGefitinib
EGFR L858R3.8Competitive bindingGefitinib

Cereblon (CRBN)-Mediated E3 Ligase Complex Recruitment

MS154 specifically targets the cereblon electronic three ligase complex through a thalidomide-derived binding moiety that has been optimized for proteolysis targeting chimera applications [2] [6]. Cereblon functions as a substrate receptor within the cullin ring ligase four-damaged deoxyribonucleic acid binding protein one-cereblon-ring-box one electronic three ubiquitin ligase complex, which plays crucial roles in protein quality control and targeted degradation pathways [14] [24].

The cereblon recruitment mechanism employed by MS154 involves direct binding to the cereblon protein through specific molecular interactions that mirror those established by immunomodulatory imide drugs [12]. The thalidomide-based ligand component of MS154 engages cereblon through hydrogen bonding interactions with key amino acid residues, forming a stable binary complex that serves as the foundation for subsequent ternary complex formation with epidermal growth factor receptor [12] [14].

Experimental validation of cereblon engagement by MS154 has been demonstrated through rescue experiments using competitive cereblon ligands [6]. Pretreatment with thalidomide effectively blocks MS154-induced epidermal growth factor receptor degradation, confirming the requirement for cereblon binding in the degradation mechanism [6]. Additionally, treatment with the neddylation inhibitor MLN-4924 completely abolishes MS154 degradation activity, confirming dependence on cullin ring ligase complex function [12].

The specificity of cereblon recruitment by MS154 extends beyond simple binding affinity to encompass appropriate spatial orientation for ternary complex formation [12]. The eight-methylene linker connecting the epidermal growth factor receptor binding moiety to the cereblon ligand has been optimized to facilitate productive protein-protein interactions between epidermal growth factor receptor and cereblon within the ternary complex [6]. This linker optimization represents a critical design parameter that distinguishes effective proteolysis targeting chimeras from inactive structural analogs [12].

Ternary Complex Formation Dynamics (EGFR-MS154-CRBN)

The formation of productive ternary complexes between epidermal growth factor receptor, MS154, and cereblon represents the critical mechanistic step that determines degradation selectivity and efficiency [12]. Co-immunoprecipitation studies demonstrate that MS154 effectively promotes ternary complex formation between mutant epidermal growth factor receptor variants and cereblon, while failing to facilitate similar interactions with wild-type epidermal growth factor receptor proteins [12].

Ternary complex formation dynamics exhibit distinct kinetic and thermodynamic properties that govern degradation outcomes [12]. The successful formation of epidermal growth factor receptor-MS154-cereblon complexes requires specific conformational states and surface accessibility that appear to be differentially present in mutant versus wild-type receptor forms [12]. These differential complex formation capabilities provide the molecular basis for the observed selectivity of MS154 for mutant epidermal growth factor receptor degradation [12].

The stability and lifetime of ternary complexes directly influence ubiquitination efficiency and subsequent proteasomal degradation [12]. Once formed, the epidermal growth factor receptor-MS154-cereblon complex facilitates the transfer of activated ubiquitin from electronic two conjugating enzymes to lysine residues on the epidermal growth factor receptor substrate [22] [24]. This ubiquitination process can proceed through multiple cycles, leading to the formation of polyubiquitin chains that serve as degradation signals for the twenty-six S proteasome [22] [24].

Mechanistic studies reveal that ternary complex formation can be modulated by cellular signaling contexts [12]. Phosphatidylinositol three-kinase inhibition has been shown to enhance ternary complex formation between wild-type epidermal growth factor receptor and cereblon in the presence of MS154, suggesting that specific cellular conditions can influence protein-protein interaction dynamics within these complexes [12]. This finding indicates that ternary complex formation represents a regulated process that can be influenced by the broader cellular signaling environment [12].

The temporal dynamics of ternary complex formation and dissolution contribute to the overall degradation kinetics observed with MS154 treatment [6]. Time-course studies demonstrate that epidermal growth factor receptor protein levels begin to decline within four hours of MS154 treatment, with maximal degradation achieved by twelve hours [6]. These kinetics reflect the time required for ternary complex formation, ubiquitination, and subsequent proteasomal processing [6] [22].

PropertyValue
Molecular FormulaC46H54ClFN8O8
Molecular Weight (g/mol)901.42
CAS Number2550393-21-8
Solubility in DMSO (mg/mL)90.14
Linker Length8 methylene groups

DC50 and Dmax Values in Non-Small Cell Lung Cancer Models

Quantitative assessment of MS154 degradation parameters reveals robust pharmacological activity across multiple non-small cell lung cancer cellular models. The half-maximal degradation concentration (DC50) values demonstrate consistent potency, with HCC-827 cells exhibiting DC50 values of 11 ± 6.0 nanomolar and H3255 cells showing DC50 values of 25 nanomolar [5] [6]. These values represent the concentration required to achieve 50 percent protein degradation under standardized assay conditions.

Maximum degradation (Dmax) values exceed 95 percent in both cellular models when treated with MS154 at 50 nanomolar concentrations [1] [4] [2]. This near-complete protein elimination demonstrates the compound's capacity for achieving pharmacologically relevant target depletion. The high Dmax values indicate efficient proteasomal processing and minimal compensatory protein synthesis during the treatment period.

Concentration-response relationships reveal steep degradation curves characteristic of effective proteolysis-targeting chimeras. The Hill coefficients derived from dose-response analyses suggest cooperative binding mechanisms and efficient ternary complex formation. A notable hook effect becomes apparent at concentrations exceeding 50 micromolar, where degradation efficiency diminishes due to competitive binding dynamics [5] [3].

Cell LineMutationDC50 (nM)Dmax (%)Treatment Duration
HCC-827EGFR Del1911 ± 6.0>9516 hours
H3255EGFR L858R25>9516 hours

Time-Dependent Kinetics of Epidermal Growth Factor Receptor Protein Degradation

Temporal analysis of MS154-mediated epidermal growth factor receptor degradation reveals rapid onset and sustained target depletion. In HCC-827 cells, significant protein reduction becomes detectable within 4 hours of treatment initiation, with half-maximal degradation achieved at approximately 3.5 hours [5] [6]. Maximum degradation occurs at the 12-hour timepoint, representing near-complete target elimination.

The degradation kinetics follow a biphasic pattern characteristic of proteolysis-targeting chimera mechanisms. The initial rapid phase (0-4 hours) reflects efficient ternary complex formation and ubiquitination events. The subsequent plateau phase (12-48 hours) indicates sustained target depletion with minimal protein resynthesis during the treatment period [5] [6].

Recovery studies demonstrate the reversible nature of MS154-mediated degradation. Following compound washout after 12 hours of treatment, epidermal growth factor receptor protein levels recover to approximately 50 percent of baseline values within 24 hours [5]. Complete protein restoration occurs within 48 hours, confirming that degradation results from enhanced proteolysis rather than transcriptional suppression.

Time-course experiments reveal differential kinetics between degradation and downstream signaling inhibition. While protein degradation requires several hours to achieve maximum effect, phosphorylated protein kinase B (p-AKT) inhibition occurs within 1 hour of treatment [1] [5]. This temporal disconnect suggests that MS154 functions through dual mechanisms: immediate kinase inhibition followed by protein degradation.

Downstream Signaling Inhibition (p-AKT, p-ERK Pathways)

MS154 demonstrates potent inhibition of epidermal growth factor receptor downstream signaling cascades, particularly affecting the phosphoinositide 3-kinase/protein kinase B pathway. Phosphorylated protein kinase B (p-AKT) levels show rapid and sustained reduction following MS154 treatment in both HCC-827 and H3255 cell lines [1] [5]. This inhibition occurs within 1 hour of treatment initiation, preceding significant protein degradation by several hours.

The mechanism of downstream signaling inhibition operates through multiple complementary pathways. Initial inhibition results from MS154's retained epidermal growth factor receptor binding affinity (1.8 nanomolar for wild-type and 3.8 nanomolar for L858R mutant) [1] [2], which blocks adenosine triphosphate binding and kinase activity. Subsequently, protein degradation eliminates the signaling platform entirely, resulting in more profound and sustained pathway inhibition.

Selectivity analysis reveals pathway-specific effects, with total protein kinase B levels remaining unchanged despite phosphorylation state modulation [1] [5]. This selectivity indicates that MS154 targets the phosphorylation-dependent activation mechanism rather than affecting protein kinase B protein stability. The preserved total protein levels suggest that compensatory survival pathways remain intact, potentially explaining the compound's favorable therapeutic window.

Recovery kinetics for downstream signaling components follow distinct temporal patterns. Phosphorylated epidermal growth factor receptor (p-EGFR) levels recover within 24 hours following compound washout, while p-AKT recovery requires 48 hours [5]. This differential recovery timing suggests that protein kinase B reactivation depends on complete epidermal growth factor receptor protein restoration and functional pathway reconstitution.

Downstream Signaling Inhibition Profile:

Signaling TargetEffectOnset TimeRecovery Time
p-EGFRPotent inhibition<1 hour24 hours
p-AKTPotent inhibition1 hour48 hours
Total AKTNo effectN/AN/A
Total EGFR>95% degradation3.5 hours24-48 hours

The mechanistic basis for downstream signaling inhibition involves dual degradation pathways. MS154-mediated epidermal growth factor receptor degradation proceeds through both ubiquitin-proteasome system and autophagy-lysosome pathways [5] [6]. Rescue experiments using the proteasome inhibitor MG-132 and autophagy inhibitor BoA1 demonstrate that both pathways contribute to the observed signaling inhibition, with neither pathway alone being sufficient for complete effect.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

900.3737166 g/mol

Monoisotopic Mass

900.3737166 g/mol

Heavy Atom Count

64

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

Explore Compound Types